New Indocyanine Green

Catalog No.
S530814
CAS No.
172616-80-7
M.F
C46H50ClN2NaO6S2
M. Wt
849.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
New Indocyanine Green

CAS Number

172616-80-7

Product Name

New Indocyanine Green

IUPAC Name

sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

Molecular Formula

C46H50ClN2NaO6S2

Molecular Weight

849.5 g/mol

InChI

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1

InChI Key

RANIQVAJHXBIAY-UHFFFAOYSA-M

SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+]

Solubility

Soluble in DMSO

Synonyms

IR-820; IR 820; IR820; New Indocyanine Green

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+]

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+]

Description

The exact mass of the compound New Indocyanine Green is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lymphatic Research

  • ICG is being investigated as a contrast agent in near-infrared fluorescence lymphangiography (NIRF-ICG lymphangiography). This imaging technique visualizes lymphatic vessels and helps diagnose lymphatic diseases like lymphedema. Researchers are exploring ways to optimize ICG solutions for better lymphatic imaging. For instance, a study published in Scientific Reports [Nature Research] investigated optimizing ICG solution for in vivo lymphatic research. The study aimed to improve signal intensity and stability of the dye. (Source: )

Cancer Imaging

  • ICG's fluorescence properties are being explored for cancer imaging. Researchers are developing ICG conjugates, where ICG is linked to molecules that target specific biomarkers in cancer cells. These conjugates can potentially light up tumors during surgery, helping surgeons identify cancerous tissue. A study published in Cancer Research explored the use of ICG conjugates with monoclonal antibodies for in vivo molecular imaging of cancer. (Source: )

New Indocyanine Green is a synthetic dye belonging to the tricarbocyanine family, primarily utilized in medical diagnostics. Its full chemical name is 1H-benz[e]indolium, 2-[7-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, hydroxide, inner salt, sodium salt. The compound exhibits a dark green to blue-green solid appearance and dissolves in water to yield a deep emerald-green solution. New Indocyanine Green has a molecular formula of C43H47N2NaO6S2 and a molecular weight of 775 daltons. Its peak absorption occurs at approximately 800 nm in the near-infrared spectrum, making it particularly useful for imaging applications due to its ability to penetrate biological tissues effectively .

  • ICG's mechanism of action in imaging relies on its near-infrared absorption properties []. When injected, ICG binds to plasma proteins and remains within the vascular system []. Near-infrared light penetrates tissues, allowing cameras to detect ICG fluorescence and visualize blood flow patterns.
  • ICG is generally considered safe for clinical use [].
  • However, potential side effects like allergic reactions can occur [].

Current Research

Research efforts are exploring ways to improve ICG's limitations:

  • Addressing rapid degradation by formulating ICG with nanoparticles.
  • Developing new protocols for ICG lymphography for improved lymphatic system imaging [, ].
Involving pyridine derivatives.
  • Transimination Reactions: These reactions facilitate the formation of key intermediates that are subsequently condensed with indolenium compounds to yield New Indocyanine Green .
  • These synthesis techniques offer flexibility and scalability for producing various forms of the dye for research and clinical use.

    New Indocyanine Green is primarily metabolized by the liver and is used as a diagnostic tool for assessing hepatic function and cardiac output. It is administered intravenously and binds tightly to plasma proteins (approximately 95% bound to albumin). The dye's half-life ranges from 150 to 180 seconds, with its elimination occurring exclusively through bile production. This unique metabolic pathway allows for precise measurements of hepatic blood flow using the Fick principle, making it invaluable in clinical settings .

    Additionally, New Indocyanine Green has been studied for its potential use as an enzyme inhibitor against the death cap mushroom toxin alpha-amanitin, showcasing its diverse biological applications .

    The synthesis of New Indocyanine Green involves several methods:

    • Zincke Salt Method: This method utilizes Zincke salts as intermediates for producing heptamethine cyanine dyes. The process allows for large-scale synthesis of deuterated forms of New Indocyanine Green.
    • Direct Deuteration: Although challenging, this method aims to create isotopically labeled versions of the dye through specific

    New Indocyanine Green has several significant applications:

    • Medical Diagnostics: It is widely used for measuring cardiac output and liver function.
    • Ophthalmic Angiography: The dye aids in visualizing blood flow in retinal tissues.
    • Fluorescence Imaging: Its near-infrared properties make it suitable for fluorescence-guided surgery and imaging techniques.
    • Research: Investigations into liver diseases and drug-induced liver injury often utilize New Indocyanine Green due to its specific hepatic metabolism .

    Several compounds share similarities with New Indocyanine Green in terms of structure or application:

    Compound NameChemical Structure TypePrimary UseUnique Features
    FluoresceinFluorescent dyeAngiographyHigher incidence of side effects compared to New Indocyanine Green
    RhodamineFluorescent dyeBiological imagingExhibits different spectral properties; less specific for hepatic function
    Cyanine DyesGeneral classVarious imaging applicationsBroad range; less specificity than New Indocyanine Green in medical diagnostics

    New Indocyanine Green stands out due to its unique properties such as rapid hepatic clearance, minimal renal uptake, and specific absorption characteristics that enhance its utility in medical diagnostics compared to other similar compounds .

    Purity

    Dye content 80 % ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Hydrogen Bond Acceptor Count

    7

    Exact Mass

    848.2696516 g/mol

    Monoisotopic Mass

    848.2696516 g/mol

    Heavy Atom Count

    58

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2024-04-15
    1: Li T, Shen X, Xie X, Chen Z, Li S, Qin X, Yang H, Wu C, Liu Y. Irinotecan/IR-820 coloaded nanocomposite as a cooperative nanoplatform for combinational therapy of tumor. Nanomedicine (Lond). 2018 Mar 1;13(6):595-603. doi: 10.2217/nnm-2017-0315. Epub 2018 Jan 30. PubMed PMID: 29381122.
    2: Zhao Q, Wang X, Yan Y, Wang D, Zhang Y, Jiang T, Wang S. The advantage of hollow mesoporous carbon as a near-infrared absorbing drug carrier in chemo-photothermal therapy compared with IR-820. Eur J Pharm Sci. 2017 Mar 1;99:66-74. doi: 10.1016/j.ejps.2016.11.031. Epub 2016 Dec 1. PubMed PMID: 27916695.
    3: Thorat AV, Ghoshal T, Chen L, Holmes JD, Morris MA. Synthesis and stability of IR-820 and FITC doped silica nanoparticles. J Colloid Interface Sci. 2017 Mar 15;490:294-302. doi: 10.1016/j.jcis.2016.11.055. Epub 2016 Nov 15. PubMed PMID: 27914328.
    4: Kumar P, Srivastava R. IR 820 dye encapsulated in polycaprolactone glycol chitosan: Poloxamer blend nanoparticles for photo immunotherapy for breast cancer. Mater Sci Eng C Mater Biol Appl. 2015 Dec 1;57:321-7. doi: 10.1016/j.msec.2015.08.006. Epub 2015 Aug 7. PubMed PMID: 26354271.
    5: Shan L. Protoporphyrin IX and IR-820 fluorophore–encapsulated organically modified silica nanoparticles. 2012 Jun 29 [updated 2012 Aug 7]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK99560/ PubMed PMID: 22896867.
    6: Chopra A. N'-Fluorescein-N''-[4-O-(β-d-glucopyranuronic acid)-3-difluoromethylphenyl]-S-methylthiourea (FITC-TrapG) and N'-(p-aminophenyl)thioether of IR-820-N''-[4-O-(β-d-glucopyranuronic acid)-3-difluoromethylphenyl]-S-methylthiourea (NIR-TrapG). 2012 Apr 10 [updated 2012 May 10]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK92709/ PubMed PMID: 22593947.
    7: Prajapati SI, Martinez CO, Bahadur AN, Wu IQ, Zheng W, Lechleiter JD, McManus LM, Chisholm GB, Michalek JE, Shireman PK, Keller C. Near-infrared imaging of injured tissue in living subjects using IR-820. Mol Imaging. 2009 Jan-Feb;8(1):45-54. PubMed PMID: 19344575; PubMed Central PMCID: PMC2790532.

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